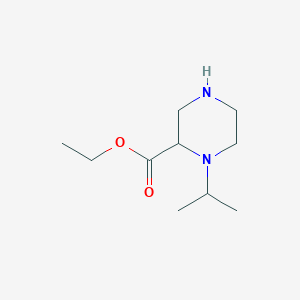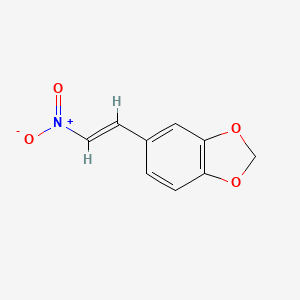
3,4-Methylenedioxy-beta-nitrostyrene
Descripción general
Descripción
3,4-Methylenedioxy-beta-nitrostyrene (MDBN) is a chemical compound with the molecular formula C9H7NO4 . It is an irreversible inhibitor of p97, a protein involved in various cellular processes . MDBN is also known to inhibit Src and Syk tyrosine kinases .
Synthesis Analysis
The synthesis of 3,4-Methylenedioxy-beta-nitrostyrene can be achieved through the Henry reaction of benzaldehyde and nitromethane . Another method involves the direct nitration of styrene using nitric oxide .Molecular Structure Analysis
The molecular weight of 3,4-Methylenedioxy-beta-nitrostyrene is 193.1562 . Its structure can be represented as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
MDBN is a selective inhibitor of Src and Syk tyrosine kinases . It displays antiaggregative activity via inhibition of GPIIb/IIIa activation .Physical And Chemical Properties Analysis
MDBN is a yellow powder . It has a melting point of 159-163 °C and a boiling point of 329.36°C . It is soluble in DMSO .Aplicaciones Científicas De Investigación
Inhibition of Osteosarcoma Phenotype
MNS has been found to inhibit the growth and induce apoptosis in tumor cells . Specifically, it has been shown to decrease the motility and colony formation of osteosarcoma cells and disrupt preformed cell colonies . This suggests that MNS could potentially be used in the treatment of osteosarcoma .
Inhibition of Tumor Cell Growth
Beta-nitrostyrene compounds like MNS have been found to inhibit tumor cell growth . They do this by disrupting tubulin polymerization, inhibiting protein phosphatases, and inhibiting telomerase activity .
Induction of Apoptosis in Tumor Cells
In addition to inhibiting tumor cell growth, MNS has also been found to induce apoptosis in tumor cells . This is a process where cells undergo programmed cell death, which is a crucial component of various processes including normal cell turnover, proper development and functioning of the immune system, hormone-dependent atrophy, embryonic development, and chemical-induced cell death .
Inhibition of Tyrosine Kinase Activity
MNS has been reported to inhibit Syk and Src tyrosine kinase activity . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a key role in the control of several fundamental cellular processes .
Inhibition of Platelet Aggregation
MNS has been shown to prevent platelet aggregation caused by various stimulators . This suggests that MNS could potentially be used in the treatment of diseases where platelet aggregation plays a role, such as cardiovascular diseases .
Potential PTP1B Inhibitor
The studied compounds were also had potential as fragments to be PTP1B inhibitors by interacting with serine-216 and arginine-221 residues . PTP1B is a protein tyrosine phosphatase involved in insulin signaling and is a potential therapeutic target for type 2 diabetes and obesity .
Mecanismo De Acción
Target of Action
3,4-Methylenedioxy-beta-nitrostyrene (MDBN) primarily targets Syk, Src, and p97 . These are tyrosine kinases that play crucial roles in various cellular processes. Syk and Src are involved in signal transduction pathways, while p97 is a key player in protein homeostasis .
Mode of Action
MDBN acts as an inhibitor of Syk, Src, and p97 . It prevents the phosphorylation and cytoskeletal association of GPIIb/IIIa and talin . This inhibition disrupts the normal functioning of these targets, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of Syk, Src, and p97 by MDBN affects multiple biochemical pathways. For instance, it can inhibit platelet aggregation induced by various agents, such as U46619 (a thromboxane A2 analogue), ADP, arachidonic acid (AA), collagen, and thrombin . This inhibition is concentration-dependent .
Pharmacokinetics
It is known to be soluble in dmso (up to 50 mg/ml) , which could potentially influence its bioavailability.
Result of Action
The inhibition of Syk, Src, and p97 by MDBN leads to various molecular and cellular effects. For example, it can significantly inhibit thrombin-induced P-selectin expression in platelets . Furthermore, it significantly inhibits protein tyrosine phosphorylation induced by thrombin or collagen .
Action Environment
Environmental factors can influence the action, efficacy, and stability of MDBN. For instance, it is light-sensitive and should be stored in a sealed, dry environment at 2-8°C . .
Safety and Hazards
Propiedades
IUPAC Name |
5-[(E)-2-nitroethenyl]-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c11-10(12)4-3-7-1-2-8-9(5-7)14-6-13-8/h1-5H,6H2/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLWBZPSJQPRDD-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701276118 | |
| Record name | 5-[(1E)-2-Nitroethenyl]-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701276118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Methylenedioxy-beta-nitrostyrene | |
CAS RN |
22568-48-5, 1485-00-3 | |
| Record name | 5-[(1E)-2-Nitroethenyl]-1,3-benzodioxole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22568-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Styrene, 3,4-methylenedioxy-beta-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001485003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-[(1E)-2-Nitroethenyl]-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701276118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Methylenedioxy-beta-nitrostyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-[(E)-2-nitroethenyl]-1,3-dioxaindane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3Ar,5S,6S,6aR)-6-[[(3aR,5S,6S,6aR)-6-hydroxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-yl]-hydroxymethoxy]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-carbaldehyde](/img/structure/B3421693.png)


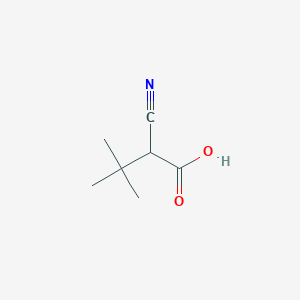

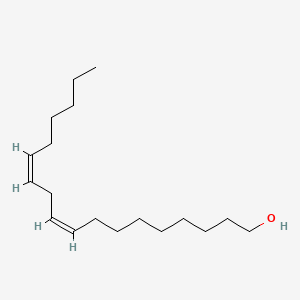
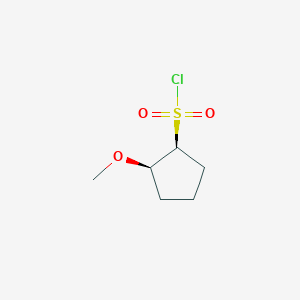
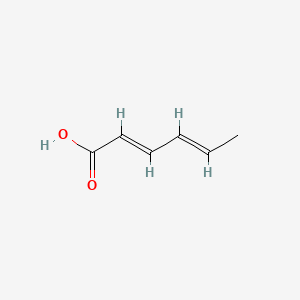
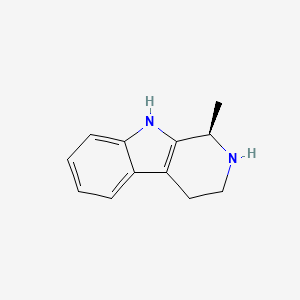
![4-[(E)-2-Nitroethenyl]phenol](/img/structure/B3421770.png)

